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molecular formula C9H7ClO2S2 B8638250 S-[p-Chlorothiobenzoyl]thioglycolic acid CAS No. 38204-36-3

S-[p-Chlorothiobenzoyl]thioglycolic acid

Cat. No. B8638250
M. Wt: 246.7 g/mol
InChI Key: ANBCAXVEMHHBFM-UHFFFAOYSA-N
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Patent
US08569345B2

Procedure details

To a mixture of (4-chloro-thiobenzoylsulfanyl)-acetic acid (8.31 mmol) in 9 mL of NaOH (1N) is added hydrazine hydrate (36.7 mL). Glacial acetic acid (2.7 mL) is then added to the solution and the mixture is vigorously stirred. The reaction mixture is diluted with CH2Cl2 and the organic layer dried over MgSO4 to yield 4-chloro-thiobenzoic acid hydrazide: LC/MS (ES+) 186.9 (M+1)+.
Quantity
8.31 mmol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
36.7 mL
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([C:6](SCC(O)=O)=[S:7])=[CH:4][CH:3]=1.O.[NH2:16][NH2:17].C(O)(=O)C>[OH-].[Na+].C(Cl)Cl>[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([NH:16][NH2:17])=[S:7])=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8.31 mmol
Type
reactant
Smiles
ClC1=CC=C(C(=S)SCC(=O)O)C=C1
Name
Quantity
9 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
36.7 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over MgSO4

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=S)NN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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